1-(2,3-Difluorophenyl)cyclohexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-difluorophenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-6-4-5-9(11(10)14)12(15)7-2-1-3-8-12/h4-6H,1-3,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUIPOVLRXSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C(=CC=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343723-20-5 | |
| Record name | 1-(2,3-difluorophenyl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 1 2,3 Difluorophenyl Cyclohexan 1 Amine
Approaches to Constructing the Cyclohexan-1-amine Core
The construction of the cyclohexan-1-amine moiety is a central theme in the synthesis of numerous important organic compounds. researchgate.net Methodologies can be broadly categorized into those that form the C-N bond on a pre-existing cyclohexane (B81311) ring and those that construct the ring itself with the amine functionality incorporated.
Modern synthetic organic chemistry increasingly relies on transition-metal-catalyzed reactions to form complex aliphatic amines from simple, readily available materials. acs.org These methods offer high efficiency and selectivity, making them attractive for synthesizing structurally complex molecules like 1-(2,3-Difluorophenyl)cyclohexan-1-amine.
Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. acs.orgresearchgate.netnih.gov This reaction can be catalyzed by a variety of transition metals, including early transition metals (e.g., Zr, Ta), rare-earth metals (e.g., Sc, Y, La), and late transition metals (e.g., Rh, Pd). acs.orgunivie.ac.at The intermolecular hydroamination of unactivated alkenes remains a significant challenge, but advances have been made, particularly with activated alkenes or in an intramolecular fashion. researchgate.netacs.org
For the synthesis of the target compound, a hypothetical hydroamination route could involve the reaction of 1-(2,3-difluorophenyl)cyclohexene with an ammonia equivalent. The regioselectivity of the addition would be critical to ensure the formation of the desired tertiary amine. Anti-Markovnikov addition would be required to place the amine group at the tertiary carbon. nih.govacs.org
Hydroaminoalkylation is another powerful C-N bond-forming reaction that involves the activation of an α-C-H bond of an amine and its addition to an alkene. univie.ac.at This method constructs a new C-C bond and a C-N bond simultaneously.
| Method | Catalyst Type | Substrates | Key Features |
| Hydroamination | Rare-earth metals, Rh, Pd, Ir | Alkenes, Alkynes, Amines | Atom-economical, direct C-N bond formation. acs.orgacs.org |
| Hydroaminoalkylation | Niobium, Tantalum complexes | Alkenes, Amines | Forms C-C and C-N bonds via α-C-H activation of the amine. univie.ac.at |
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling novel transformations through single-electron transfer (SET) pathways under mild conditions. nih.gov This methodology has been successfully applied to the synthesis of primary amines through various strategies, including the functionalization of C(sp³)–H bonds. nih.govacs.org
The combination of photoredox catalysts with a hydrogen-atom transfer (HAT) co-catalyst has emerged as a potent strategy for C–H bond functionalization, particularly for C–H bonds alpha to a nitrogen atom. nih.govresearchgate.netresearchgate.net While often used for functionalizing existing amines, related principles could be envisioned for direct C-H amination. A potential, albeit challenging, route to this compound could involve the direct photoredox-catalyzed amination of the tertiary C-H bond of 1-(2,3-difluorophenyl)cyclohexane. This would require a nitrogen source capable of generating a reactive aminating radical species upon SET. The high strength of the tertiary C-H bond and potential for side reactions present significant hurdles.
| Catalyst System | Reaction Type | Key Intermediates | Advantages |
| Organic Dyes (e.g., 4CzIPN) + HAT catalyst (e.g., N₃⁻) | α-C–H Alkylation of amines | α-amino radicals | Mild conditions, high functional group tolerance. nih.govacs.org |
| Iridium or Ruthenium complexes | Reductive Amination | Iminium ions, α-amino radicals | Avoids external hydride reagents. nih.gov |
A more traditional and widely practiced approach to synthesizing cyclohexylamines involves the nucleophilic addition of an amine or its equivalent to a cyclohexanone (B45756) precursor. pearson.com This strategy leverages the electrophilicity of the carbonyl carbon.
The reaction between a ketone like cyclohexanone and a primary amine typically forms an imine (Schiff base), which can then be reduced to the corresponding amine. pearson.comlibretexts.org This two-step process, or its one-pot variant known as reductive amination, is one of the most versatile methods for amine synthesis. pearson.commdpi.compearson.com
To synthesize this compound, a plausible route would start from 2,3-difluorobromobenzene. This starting material could be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent), which would then be added to cyclohexanone to produce 1-(2,3-difluorophenyl)cyclohexan-1-ol. The tertiary alcohol could then be converted to the target amine, potentially via an Sₙ1 reaction with a nitrogen nucleophile or through a Ritter-type reaction followed by hydrolysis.
Alternatively, reductive amination of cyclohexanone using 2,3-difluoroaniline would yield N-(2,3-difluorophenyl)cyclohexanamine, a secondary amine, not the target primary amine with a tertiary carbon center.
Ring-opening reactions of strained cyclic systems, such as epoxides or aziridines, with nucleophiles provide a reliable method for installing functional groups with specific stereochemistry. While the cyclohexane ring itself is generally unstrained, functionalization can introduce strained rings onto the cyclohexane core. libretexts.orgbyjus.com For example, the synthesis of a 1,2-epoxy-1-(2,3-difluorophenyl)cyclohexane precursor would allow for a regioselective ring-opening reaction. The addition of an amine nucleophile, such as ammonia or an ammonia equivalent, would attack the more sterically accessible carbon, which is unlikely to be the desired tertiary carbon. However, using a nucleophile like azide followed by reduction could be a viable strategy if the regioselectivity can be controlled, for instance, through Lewis acid catalysis.
More recently, methods for the ring-opening of unstrained cyclic amines using reagents like difluorocarbene have been developed, though these are typically used to deconstruct and functionalize existing amine scaffolds rather than build new ones. nih.gov
Condensation reactions are fundamental to organic synthesis and can be employed to construct the cyclohexan-1-amine core. The reaction of cyclohexanone with an amine in the presence of an acid catalyst is a classic condensation reaction that leads to an imine or enamine. pearson.comyoutube.com This intermediate is central to reductive amination strategies.
Another approach involves the construction of the cyclohexane ring itself through cyclization reactions. For example, the Robinson annulation is a powerful method for forming six-membered rings. nih.gov A strategy could be devised where a precursor containing the 2,3-difluorophenyl group and the amine (or a protected precursor like a nitro group) is subjected to a cyclization reaction to form the functionalized cyclohexane ring.
Self-condensation of cyclohexanone under alkaline conditions can lead to dimers and trimers, which can be further cyclized and aromatized. researchgate.net While not a direct route to the target compound, these reactions highlight the reactivity of the cyclohexanone core, which can be harnessed in targeted cyclization strategies. nih.gov
| Reaction | Starting Materials | Key Intermediate | Product Type |
| Reductive Amination | Ketone, Amine, Reducing Agent | Imine/Iminium ion | Secondary/Tertiary Amine |
| Ritter Reaction | Alcohol/Alkene, Nitrile | Nitrilium ion | N-alkyl Amide |
| Robinson Annulation | α,β-unsaturated ketone, Enolate | Michael Adduct | Cyclohexenone |
Multi-Component Reactions for Substituted Cyclohexyl Amines
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity, making it an attractive strategy for constructing densely functionalized scaffolds like substituted cyclohexylamines. The convergence of MCRs allows for the formation of complex structures from simple precursors in a one-pot fashion.
Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. This methodology is particularly effective for improving synthetic efficiency by constructing multiple bonds in a single, uninterrupted sequence. The assembly of functionalized carbocycles, such as the cyclohexane ring system, can be streamlined through domino processes. For instance, a domino electrocyclization- migration reaction sequence has been shown to be a viable pathway for creating complex carbocyclic and heterocyclic scaffolds. Such a process could be envisioned to first form the six-membered ring and subsequently install the necessary functional groups for further elaboration into the target amine. The power of domino reactions lies in their ability to rapidly build complex molecular architectures from simple starting materials in fewer synthetic steps, which is a key goal in modern organic synthesis.
The nitro-Mannich reaction, also known as the aza-Henry reaction, is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. This reaction is exceptionally useful for synthesizing compounds with vicinal carbon-nitrogen bonds, a key structural feature of the target molecule. The resulting β-nitroamine products are synthetically versatile intermediates. The nitro group can be reduced to an amine, providing access to 1,2-diamines, or converted into other functional groups like carbonyls via the Nef reaction.
The reaction can be employed in intramolecular cyclization strategies to construct cyclic amines. For example, a tethered nitroalkyl group can react with an imine functionality within the same molecule to form a cyclic structure. A notable strategy is the reductive nitro-Mannich cyclization, where a lactam is first chemoselectively reduced to a cyclic enamine or iminium ion, which then undergoes an intramolecular nitro-Mannich reaction to furnish bicyclic piperidine derivatives. This cascade approach demonstrates the utility of the nitro-Mannich reaction in building complex, multi-cyclic systems stereoselectively. The reaction is often facilitated by electron-withdrawing groups on the imine nitrogen, which increases the polarizability of the C=N double bond and promotes the nucleophilic attack.
Table 1: Overview of Catalytic Systems for Nitro-Mannich Reactions
| Catalyst Type | Example Catalyst | Key Features |
|---|---|---|
| Metal-Based | Transition Metal Complexes | Compatible with a wide range of functional groups; can achieve high levels of asymmetric induction. |
| Organocatalyst | Bifunctional Brønsted Base/H-Bond Donor | Metal-free conditions; provides high stereoselectivity through organized transition states. |
| Enzyme | Iridium(I) Complexes (for reductive cascades) | Enables chemoselective reduction of precursors (e.g., lactams) to initiate the cascade. |
Introduction of the 2,3-Difluorophenyl Moiety
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. The synthesis of the target compound requires the specific introduction of a 2,3-difluorophenyl group.
The functionalization of fluoroaromatic compounds is a cornerstone of modern medicinal chemistry. Several strategies exist for introducing substituents onto a fluorinated benzene ring. For molecules that are already highly fluorinated, nucleophilic aromatic substitution (SNAr) is a common method. However, for difluorobenzene, directed ortho-metalation (DoM) is a powerful technique. A directing group on the aromatic ring guides the deprotonation of an adjacent carbon atom by a strong base (like an organolithium reagent), creating a nucleophilic center that can then react with a suitable electrophile.
Another key approach involves metal-catalyzed reactions. For example, palladium-catalyzed fluorination can be used to introduce fluorine atoms onto an aromatic ring site-selectively, often aided by a directing group. Photocatalysis has also emerged as a potent tool for generating radical intermediates that can lead to fluorination. These methods provide a toolkit for preparing the 2,3-difluorophenyl precursor needed for subsequent coupling reactions.
The formation of the C(sp²)-C(sp³) bond between the 2,3-difluorophenyl ring and the C1 position of the cyclohexane ring is a critical step that can be achieved via transition metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an organometallic nucleophile with an organic halide or pseudohalide electrophile.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (such as a boronic acid or trifluoroborate salt) with a halide. A potential route would involve the coupling of a 2,3-difluorophenylboronic acid with a 1-halocyclohexan-1-amine derivative or, more plausibly, coupling 1-aminocyclohexyltrifluoroborate with a 1-bromo-2,3-difluorobenzene. The use of potassium alkyltrifluoroborates is particularly advantageous as they are air- and moisture-stable crystalline solids, making them easier to handle than the corresponding boronic acids.
Stille Coupling: This method utilizes an organotin reagent. A notable application involves the stereospecific cross-coupling of α-stannylated nitrogen-containing stereocenters with aryl halides. This strategy is powerful because it allows for the predictable transfer of a single secondary alkyl group while retaining the stereochemical integrity of the chiral center.
Other Methods: The Negishi coupling (using organozinc reagents) and Kumada coupling (using Grignard reagents) are also established methods for forming C-C bonds and could be adapted for this synthesis. The choice of method often depends on the functional group tolerance and the availability of the requisite starting materials.
Table 2: Comparison of Selected Cross-Coupling Reactions for Aryl-Cyclohexyl Linkage
| Reaction Name | Nucleophile | Electrophile | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂, R-BF₃K) | Aryl Halide/Triflate | High functional group tolerance; stable and often commercially available reagents. |
| Stille | Organostannane (e.g., R-SnBu₃) | Aryl Halide/Triflate | Excellent for stereospecific couplings; tolerant of many functional groups. |
| Negishi | Organozinc (e.g., R-ZnCl) | Aryl Halide/Triflate | High reactivity of the organozinc reagent. |
Control of Stereochemistry in the Synthesis of this compound
The C1 carbon of the cyclohexylamine (B46788) ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for accessing enantiomerically pure material. Asymmetric synthesis can be achieved through various means.
Catalytic Asymmetric Reactions: The development of enantioselective nitro-Mannich reactions has been a significant area of research. Chiral transition metal complexes or organocatalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. This allows for the direct installation of the amine (or its nitro precursor) and the adjacent carbon substituent with high enantioselectivity.
Biocatalysis: Enzymes are highly efficient and selective catalysts. Imine reductases (IREDs), for instance, have been successfully employed in the asymmetric synthesis of chiral amines. An enantiodivergent approach, where different enzymes can produce either enantiomer of the product from the same starting materials, is particularly powerful. A biocatalytic reductive amination of a 1-(2,3-difluorophenyl)cyclohexanone precursor could potentially provide direct access to the chiral amine with high enantiopurity.
Stereospecific Reactions: If a chiral starting material is used, the stereochemistry can be preserved throughout the reaction sequence. As mentioned, stereospecific cross-coupling reactions are designed to transfer a chiral fragment without loss of enantiomeric purity. For example, if an enantioenriched α-stannylated or α-boronylated cyclohexylamine derivative were synthesized, a stereospecific Stille or Suzuki coupling could transfer the chiral cyclohexylamine moiety to the difluorophenyl ring with high fidelity. This approach separates the challenge of creating the stereocenter from the challenge of forming the aryl-cyclohexyl bond.
Diastereoselective Synthesis of Cyclohexyl Amine Scaffolds
The construction of the cyclohexyl amine scaffold with specific stereochemistry is a pivotal aspect of synthesizing this compound and its derivatives. Diastereoselective methods are employed to control the relative spatial arrangement of substituents on the cyclohexane ring.
One notable strategy involves the [4+2] cycloaddition reaction, a powerful tool for forming six-membered rings with high stereocontrol. rsc.org For instance, the reaction of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govnih.gov This method is characterized by its atom economy, compatibility with various functional groups, and mild reaction conditions. nih.govnih.gov
Another approach is the reductive Cope rearrangement, which allows for the synthesis of 1,2,4-trifunctionalized cyclohexanes. This method provides scaffolds that can be further derivatized to introduce the desired amine functionality with diastereoselective control.
The synthesis of fluorinated cyclohexylamine building blocks has also been explored, starting from the Birch reduction of benzonitrile. beilstein-journals.org Subsequent steps, including double epoxidations and hydrofluorination ring-opening reactions, lead to various stereoisomers of the tetrafluorocyclohexyl ring system. beilstein-journals.org Reductive hydrogenation of the nitrile group then furnishes the desired amine. beilstein-journals.org It has been observed that the presence of a methyl group on the cyclohexane ring can stabilize the molecule against hydrogen fluoride elimination. beilstein-journals.org
The table below summarizes key findings from a study on the diastereoselective synthesis of functionalized (hetero)cyclohexane-4-carboxylate derivatives, which are relevant precursors for cyclohexyl amine scaffolds.
Table 1: Diastereoselective Synthesis of Cyclohexane Derivatives
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1,3-Dicarbonyl Compound | CS₂ and Bromoacetonitrile | K₂CO₃ | Functionalized α-cyanothiophene | - | High |
| 2 | 2-Haloaryl Imidazolin-2-one | - | Palladium Catalyst | Imidazoisoindol-3-one | - | - |
This table presents a selection of reactions demonstrating diastereoselective control in the synthesis of cyclohexane and related heterocyclic scaffolds.
Enantioselective Approaches to Chiral Amines
The synthesis of specific enantiomers of this compound is crucial, as different enantiomers can exhibit distinct biological activities. whiterose.ac.uk Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for challenging and often wasteful resolution of racemic mixtures. nih.gov
Transition metal-catalyzed asymmetric hydrogenation is a prominent method for producing chiral amines. nih.gov This technique often involves the reduction of prochiral imines, enamines, or N-heteroarenes using chiral catalysts, frequently based on rhodium, iridium, or ruthenium complexed with chiral phosphorus ligands. nih.gov
Another powerful strategy is asymmetric Brønsted acid catalysis. For example, the use of a BINOL-derived chiral N-triflyl phosphoramide can catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to yield 1-aminoindenes with high enantioselectivity. rsc.org This approach demonstrates the potential for creating chiral cyclic amines through enantioselective cyclization reactions.
Biocatalysis offers an environmentally friendly and highly selective alternative. Engineered enzymes, such as myoglobin variants, have been successfully employed for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, yielding a range of substituted aryl amines with good enantiomeric excess. rochester.edu
A recent development in enantioselective synthesis involves a Pd(0)-catalyzed intermolecular C-H arylation to induce planar chirality in macrocyclophanes through dynamic kinetic resolution. nih.gov This highlights the continuous innovation in asymmetric catalysis that could be adapted for the synthesis of chiral cyclohexylamines.
The following table showcases results from an enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes, demonstrating the high levels of enantioselectivity achievable with modern synthetic methods.
Table 2: Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes
| Entry | Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | α,β-Unsaturated Acyl Pyrazole | Rhodium-based Lewis Acid | Dichloromethane | 92 | 95 |
This table illustrates the effectiveness of enantioselective photocatalysis in generating chiral cyclic scaffolds.
Kinetic Resolution and Deracemization Techniques for Chiral Amine Intermediates
When a racemic mixture of a chiral amine intermediate is produced, kinetic resolution and deracemization techniques can be employed to obtain the desired enantiomer.
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This can be achieved using chiral reagents or catalysts. ethz.ch For example, chiral hydroxamic acids have been developed as enantioselective acylating agents for the kinetic resolution of cyclic secondary amines. ethz.ch Biocatalysts, such as cyclohexylamine oxidase, have also demonstrated high enantioselectivity in the kinetic resolution of racemic amines, yielding enantiomerically pure (R)-amines. canada.ca
Deracemization is a more efficient process that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. ardena.com This often involves coupling a resolution step with an in situ racemization of the undesired enantiomer. whiterose.ac.uk For compounds that can undergo racemization in solution, such as those with an acidic chiral center, a base can be used as a catalyst to interconvert the enantiomers. ardena.com Photochemical deracemization, using a chiral catalyst and light, is another emerging technique that can convert racemic compounds into enantiomerically pure forms. researchgate.net
The table below provides examples of kinetic resolution of amines using cyclohexylamine oxidase.
Table 3: Kinetic Resolution of Amines using Cyclohexylamine Oxidase (CHAO)
| Substrate (racemic amine) | Biocatalyst | Product ((R)-amine) | Enantiomeric Excess (ee, %) | Isolated Yield (%) |
|---|---|---|---|---|
| α-Methyl benzylamine | Whole cells overexpressing CHAO | (R)-α-Methyl benzylamine | >99 | 38 |
| α-Methyl benzylamine | Crude enzyme extracts of CHAO | (R)-α-Methyl benzylamine | >99 | 42 |
This table illustrates the application of a biocatalyst for the kinetic resolution of racemic amines, yielding highly enantiopure products.
Optimization of Reaction Parameters and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various factors that can influence the reaction outcome.
Catalytic Systems and Ligand Design
The choice of the catalytic system, including the metal and the coordinating ligand, is paramount in many synthetic strategies for this compound. The ligand plays a critical role in determining the reactivity and selectivity of the metal catalyst. miamioh.edu
In transition metal-catalyzed reactions, such as asymmetric hydrogenation, the design of chiral ligands is essential for achieving high enantioselectivity. nih.gov For instance, in the enantioselective Type II cycloaddition of alkynes via C-C activation of cyclobutanones, the use of a cationic rhodium(I) catalyst in combination with the DTBM-segphos ligand resulted in excellent enantioselectivity. nih.gov The use of difluorophos as a ligand also afforded a high enantiomeric ratio, albeit with a lower yield. nih.gov
Recent approaches have explored mining pharmaceutical compound libraries for new ligand discovery, which has led to the identification of novel ligand classes for nickel-catalyzed cross-electrophile coupling reactions. nih.gov This highlights the potential for discovering new and more effective ligands from unconventional sources.
The following table summarizes the effect of different ligands on the enantioselectivity of a Rh-catalyzed intramolecular Type II cyclization.
Table 4: Effect of Ligand on Enantioselectivity in Rh-Catalyzed Cyclization
| Entry | Ligand | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|---|
| 1 | DTBM-segphos | 99:1 | 85 |
| 2 | Difluorophos (L4) | 98.5:1.5 | 65 |
This table demonstrates the significant impact of ligand choice on the enantioselectivity of a catalytic reaction.
Solvent Effects and Reaction Media Optimization
The solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. Optimizing the reaction medium is therefore a critical step in the synthesis of this compound.
In the aforementioned Rh-catalyzed enantioselective intramolecular Type II cyclization, a careful evaluation of solvents revealed that 1,4-difluorobenzene was optimal. nih.gov However, other solvents such as 1,2- and 1,3-difluorobenzene, toluene, and 1,4-dioxane also provided decent yields and high enantioselectivity. nih.gov This indicates that a range of solvents can be suitable, but fine-tuning is necessary to achieve the best results.
In the context of developing more sustainable chemical processes, the recovery and reuse of the reaction medium are important considerations. researchgate.net The environmental impact associated with solvent use has driven research into greener alternatives and methods for solvent recycling.
The table below illustrates the influence of different solvents on the yield and enantioselectivity of a catalytic reaction.
Table 5: Solvent Effects on a Catalytic Reaction
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | 1,4-Difluorobenzene | 95 | 98 |
| 2 | Toluene | 88 | 96 |
| 3 | 1,4-Dioxane | 85 | 95 |
This table highlights how the choice of solvent can significantly affect both the yield and enantioselectivity of a chemical transformation.
Advanced Structural Elucidation and Conformational Analysis of 1 2,3 Difluorophenyl Cyclohexan 1 Amine
Crystallographic Investigations
Crystallographic studies are the gold standard for unambiguously determining the molecular structure of a compound in the solid state. carleton.edu They provide precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and the supramolecular arrangement of molecules within the crystal lattice. carleton.edu
Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The process begins with the growth of a high-quality single crystal of the target compound, which is then mounted on a goniometer and centered within a focused beam of monochromatic X-rays, typically from a molybdenum (MoKα) source. carleton.edu
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern based on the crystal's internal structure, governed by Bragg's Law. carleton.edu A detector records the positions and intensities of these diffracted beams. carleton.edu This diffraction data is then processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice. The structure is subsequently "solved" using computational methods (like direct methods or Patterson functions) to generate an initial model of the atomic positions, which is then refined to best fit the experimental data. researchgate.net
The final output is a detailed three-dimensional model of the molecule. Key crystallographic parameters obtained from such an analysis provide a comprehensive description of the crystal structure.
Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters for a Small Organic Molecule. Note: This table represents typical parameters and is for illustrative purposes. Specific values for 1-(2,3-Difluorophenyl)cyclohexan-1-amine would require experimental determination.
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Chemical formula | The elemental composition of the molecule. | C₁₂H₁₅F₂N |
| Formula weight | The mass of one mole of the compound. | 211.25 g/mol |
| Temperature | The temperature at which data was collected. | 100(2) K |
| Wavelength | The wavelength of the X-ray source used. | 0.71073 Å (MoKα) |
| Crystal system | One of the seven crystal systems describing the lattice. | e.g., Monoclinic |
| Space group | The symmetry group of the crystal structure. | e.g., P2₁/c |
| Unit cell dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |
| Volume | The volume of the unit cell. | e.g., 1035 ų |
| Z | The number of molecules per unit cell. | e.g., 4 |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good quality structure |
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, several key interactions would be anticipated to dictate its supramolecular assembly. These include hydrogen bonds originating from the amine (-NH₂) group, which can act as a donor to engage with acceptor atoms like fluorine or nitrogen on adjacent molecules.
Furthermore, the difluorophenyl ring introduces the possibility of several other interactions:
C-H···F interactions: Weak hydrogen bonds between carbon-hydrogen bonds and fluorine atoms.
π-π stacking: Interactions between the aromatic rings of neighboring molecules, which can be arranged in parallel-displaced or edge-to-face orientations. researchgate.net
van der Waals forces: Non-specific attractive or repulsive forces between molecules. dtic.mil
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature complex multiplets for the three protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine substituents. The cyclohexane (B81311) ring would exhibit a series of broad, overlapping signals in the aliphatic region (typically 1.0-2.0 ppm), corresponding to the ten protons on the six-membered ring. The amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. researchgate.net
The ¹³C NMR spectrum provides information on the carbon framework. Key expected signals include those for the six unique carbons of the cyclohexane ring, the six carbons of the difluorophenyl ring (with characteristic splitting patterns due to C-F coupling), and the quaternary carbon atom to which the amine and both rings are attached. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated chemical shift (δ) values in ppm relative to TMS. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| Cyclohexane (CH₂) | ¹H | ~1.2 - 2.0 | Multiplets (m) |
| Amine (NH₂) | ¹H | ~1.5 - 3.0 (variable) | Broad Singlet (br s) |
| Aromatic (Ar-H) | ¹H | ~7.0 - 7.5 | Multiplets (m) |
| Cyclohexane (CH₂) | ¹³C | ~20 - 40 | - |
| Quaternary (C-NH₂) | ¹³C | ~50 - 60 | - |
| Aromatic (Ar-CH) | ¹³C | ~115 - 130 | Doublet (d) due to C-F coupling |
| Aromatic (Ar-C-F) | ¹³C | ~145 - 155 | Doublet (d) due to C-F coupling |
| Aromatic (Ar-C-C) | ¹³C | ~130 - 140 | - |
While 1D NMR provides foundational data, complex molecules often require 2D NMR experiments for complete and unambiguous signal assignment. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). emerypharma.com It would be used to map out the spin systems within the cyclohexane and difluorophenyl rings, confirming the connectivity between adjacent protons.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com It provides a definitive link between the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (2-4 bonds). thieme-connect.de It is crucial for assigning quaternary carbons, which have no attached protons, by observing their correlations to nearby protons. For instance, the quaternary carbon bonded to the amine group would show correlations to protons on the cyclohexane ring and potentially the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com NOESY is invaluable for conformational analysis, helping to determine the relative orientation of the phenyl and cyclohexyl rings and to differentiate between axial and equatorial protons on the cyclohexane ring.
Solid-state NMR (ssNMR) is a specialized technique used to study molecules in their solid, crystalline form. rsc.org It provides a crucial link between the solution-state structure determined by conventional NMR and the solid-state structure from X-ray diffraction. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples. mdpi.com
For this compound, ssNMR could be used to:
Confirm the presence of a single conformation in the crystal or identify the existence of multiple, distinct conformations (polymorphism).
Probe intermolecular distances and packing arrangements, complementing the data from XRD. mdpi.com
Provide detailed structural information in cases where suitable single crystals for XRD cannot be grown. rsc.org
By combining these advanced spectroscopic and crystallographic methods, a comprehensive and high-resolution picture of the molecular structure and conformational preferences of this compound can be established.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation of this ion provides a characteristic pattern that serves as a structural fingerprint.
The fragmentation of arylcyclohexylamines is predictable and follows established chemical principles. libretexts.orgmiamioh.edu For this compound, the molecular ion peak is expected. Key fragmentation pathways for arylcyclohexylamine derivatives often involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.orgmiamioh.edu The loss of the cyclohexyl ring or portions of it is a common fragmentation route. docbrown.info Specifically, the elimination of ethene from the cyclohexane molecular ion is a characteristic fragmentation. docbrown.info The difluorophenyl group can also undergo fragmentation, potentially through the loss of a fluorine atom or the expulsion of difluorocarbene, a process observed in other polyfluorophenyl cations. researchgate.net
Analysis of structurally similar compounds, such as ketamine analogues, reveals characteristic fragmentation involving the α-cleavage of the C1-C2 bond in the cyclohexanone (B45756) moiety. nih.gov While this compound is not a ketone, the principles of bond cleavage adjacent to the amine and the phenyl-substituted carbon are analogous. The presence of an odd number of nitrogen atoms means the molecular ion peak will have an odd m/z value, a key characteristic for amines. libretexts.org
Below is a table of expected prominent ions in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Description of Neutral Loss |
|---|---|---|
| 211 | [C₁₂H₁₅F₂N]⁺ | Molecular Ion (M⁺) |
| 192 | [C₁₂H₁₃F₂]⁺ | Loss of amine radical (•NH₂) |
| 182 | [C₁₁H₁₂F₂N]⁺ | Loss of ethyl radical (•C₂H₅) from cyclohexane ring |
| 168 | [C₁₀H₁₀F₂N]⁺ | Loss of propyl radical (•C₃H₇) from cyclohexane ring |
| 154 | [C₉H₈F₂N]⁺ | Loss of butyl radical (•C₄H₉) from cyclohexane ring |
| 127 | [C₇H₆F₂N]⁺ | Cleavage yielding the difluorophenyl-C-N fragment |
| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |
Vibrational Spectroscopy for Functional Group Characterization (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. asianpubs.org
The spectrum of this compound is expected to show characteristic bands corresponding to the N-H vibrations of the primary amine, C-H stretching of both the aromatic (difluorophenyl) and aliphatic (cyclohexane) moieties, C-C stretching within both rings, and the distinctive C-F stretching vibrations.
N-H Vibrations : Primary amines typically show two stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. nih.gov An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.
C-H Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring are found just below 3000 cm⁻¹. asianpubs.org
C=C Aromatic Vibrations : The stretching vibrations of the carbon-carbon bonds within the difluorophenyl ring typically occur in the 1600–1450 cm⁻¹ region.
C-F Vibrations : The carbon-fluorine bond gives rise to strong absorption bands in the IR spectrum, typically in the 1350–1000 cm⁻¹ range. The precise frequencies can be influenced by the substitution pattern on the aromatic ring.
Cyclohexane Vibrations : The cyclohexane ring has characteristic CH₂ scissoring (~1450 cm⁻¹) and rocking (~800 cm⁻¹) vibrations.
The following table summarizes the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3500 - 3300 | IR, Raman |
| C-H Stretch (aromatic) | Difluorophenyl Ring | 3100 - 3000 | IR, Raman |
| C-H Stretch (aliphatic) | Cyclohexane Ring | 2950 - 2850 | IR, Raman |
| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | IR |
| C=C Stretch (aromatic) | Difluorophenyl Ring | 1600 - 1450 | IR, Raman |
| CH₂ Bend (scissoring) | Cyclohexane Ring | ~1450 | IR, Raman |
| C-N Stretch | Alkyl-Amine | 1250 - 1020 | IR |
| C-F Stretch | Aryl-Fluoride | 1350 - 1100 | IR |
Conformational Analysis of the Cyclohexane Ring and 2,3-Difluorophenyl Substituent
The biological and chemical properties of cyclic molecules are profoundly influenced by their three-dimensional shape. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. chemistrysteps.com For this compound, this analysis focuses on the puckered nature of the cyclohexane ring and the orientation of its bulky substituent.
The cyclohexane ring is most stable in a "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds. pressbooks.pub Through a process called ring flipping, one chair conformation can interconvert into another. pressbooks.pub In a substituted cyclohexane, this ring flip converts axial substituents into equatorial ones, and vice versa. pressbooks.pubmsu.edu
For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. libretexts.org Substituents larger than hydrogen generally experience greater steric crowding when in an axial position compared to an equatorial position. msu.edu This steric hindrance, known as 1,3-diaxial interaction, arises from unfavorable interactions between the axial substituent and the two axial hydrogens on the same side of the ring. libretexts.orglibretexts.org Consequently, the conformer with the bulky substituent in the equatorial position is more stable and predominates at equilibrium. msu.edulibretexts.orglibretexts.org
In this compound, the substituent at the C1 position is a very bulky 2,3-difluorophenyl group and an amino group. The steric demand of the difluorophenyl group overwhelmingly favors the conformation where it occupies the equatorial position to avoid severe 1,3-diaxial interactions. The energy barrier for ring inversion in substituted cyclohexanes is typically around 45 kJ/mol, allowing for rapid interconversion at room temperature. pressbooks.pub However, due to the large energy difference between the axial and equatorial conformers, the equilibrium mixture will consist almost exclusively of the conformer with the 2,3-difluorophenyl group in the equatorial position.
The presence of a fluorine atom at the ortho position (C2 of the phenyl ring) introduces a significant steric interaction with the cyclohexane ring. This can restrict the rotation about the C1(cyclohexane)-C1'(phenyl) single bond. This restricted rotation means that the phenyl ring is unlikely to tumble freely and will likely adopt a preferred rotational conformation (rotamer) to minimize steric clash between the ortho-fluorine and the hydrogens on the C2 and C6 atoms of the cyclohexane ring.
Furthermore, electrostatic interactions involving the polar C-F bonds can influence the conformational preference. In fluorinated cyclohexanes, electrostatic repulsion between C-F bonds can be a significant factor. st-andrews.ac.uk While the primary determinant for the phenyl group's position is steric bulk, the electronic nature of the difluoro-substitution pattern could subtly influence the precise torsional angle of the phenyl ring relative to the cyclohexane moiety. Computational studies on related fluorinated systems have shown that such electronic effects can be significant in determining the conformational landscape. nih.govresearchgate.net The interplay between minimizing steric hindrance and optimizing electrostatic interactions will ultimately define the lowest energy conformation of the molecule.
Theoretical and Computational Chemistry Studies on 1 2,3 Difluorophenyl Cyclohexan 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable arrangement of atoms (molecular geometry) and the distribution of electrons, which governs the molecule's reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. Geometry optimization using DFT involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.
The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set.
Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional known for its balance of accuracy and computational cost. researchgate.net
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311G(d,p) or those from the aug-cc-pVDZ family, provide more flexibility in describing the spatial distribution of electrons and generally yield more accurate results, though at a higher computational expense. worktribe.com The selection of an appropriate basis set is crucial for accurately modeling systems containing electronegative atoms like fluorine.
For 1-(2,3-Difluorophenyl)cyclohexan-1-amine, a typical DFT study would involve optimizing the molecular geometry using a functional like B3LYP with a basis set such as 6-311G(d,p) to obtain precise bond lengths, bond angles, and dihedral angles.
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. insilicosci.com It approximates the many-electron wavefunction of a system as a single Slater determinant, which is an antisymmetric product of one-electron wavefunctions (spin-orbitals). wikipedia.org The HF method systematically accounts for the Pauli exclusion principle. libretexts.org
While DFT methods include electron correlation effects through the functional, the HF method treats each electron as moving in the average field created by all other electrons, neglecting the instantaneous electron-electron correlation. wikipedia.org This makes HF computationally less expensive than many post-Hartree-Fock methods but also generally less accurate for many properties. insilicosci.com Despite this, HF calculations are often used as a starting point for more sophisticated methods that build upon the HF wavefunction to include electron correlation. A solution of the N-coupled equations from the variational method yields the Hartree-Fock wave function and energy of the system. wikipedia.org
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP is plotted onto the molecule's electron density surface, creating a color-coded map that illustrates the electrostatic potential at different points. researchgate.net
The colors on an MEP map typically range from red to blue:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would be expected around the electronegative fluorine atoms and the nitrogen atom of the amine group due to its lone pair of electrons.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around the hydrogen atoms, particularly the hydrogens of the amine group.
Green/Yellow: Denotes regions of intermediate or near-zero potential.
By analyzing the MEP map, one can identify the likely sites for intermolecular interactions, such as hydrogen bonding, and predict the molecule's reactive behavior.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These two orbitals are crucial for describing chemical reactivity and electronic transitions. materialsciencejournal.org
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is likely to be localized on the amine group and the difluorophenyl ring.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates higher reactivity. mdpi.com
The energies of these orbitals and their gap are used to calculate various global reactivity descriptors, as shown in the table below. materialsciencejournal.orgresearchgate.net
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a molecule. |
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational chemistry allows for the a priori prediction of ¹H and ¹³C NMR chemical shifts. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed in conjunction with DFT calculations.
The process involves:
Geometry Optimization: The molecule's geometry is first optimized, usually with DFT (e.g., B3LYP/6-311G(d,p)).
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method.
Chemical Shift Calculation: The calculated isotropic shielding values (σiso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The formula used is: δcalc = σTMS - σiso.
Correlation with Experimental Data: The predicted chemical shifts can then be compared to experimentally measured values. Often, a linear regression analysis is performed to correlate the calculated and experimental data, which can help correct for systematic errors in the computational method. uni-muenchen.de A strong correlation provides high confidence in the structural assignment.
Below is a hypothetical table illustrating how theoretical and experimental NMR data for this compound would be presented and correlated.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| ¹³C NMR | |||
| C1 | Data not available | Value | Value |
| C2 | Data not available | Value | Value |
| C1' | Data not available | Value | Value |
| C2' (F) | Data not available | Value | Value |
| C3' (F) | Data not available | Value | Value |
| ¹H NMR | |||
| H-Cyclohexyl (axial) | Data not available | Value | Value |
| H-Cyclohexyl (equatorial) | Data not available | Value | Value |
| H-Phenyl | Data not available | Value | Value |
| NH₂ | Data not available | Value | Value |
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational spectroscopy, when combined with quantum chemical calculations, serves as a precise method for molecular structure elucidation. Density Functional Theory (DFT) is a commonly employed computational approach for this purpose. nih.govresearchgate.net By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of this compound. These calculations help in assigning the specific vibrational modes corresponding to the experimental spectral bands. scirp.org
Normal Mode Analysis (NMA) is a technique used to describe the collective motions of atoms in a molecule around an equilibrium position. nih.gov It is a computationally efficient method for studying the dynamics of molecules and can reveal functionally significant flexible states. nih.gov For a molecule like this compound, NMA can identify low-frequency modes that correspond to large-amplitude conformational changes, such as the puckering of the cyclohexane (B81311) ring or the rotation of the difluorophenyl group. taylorfrancis.com
The primary vibrational modes for this compound can be assigned to the stretching and bending of its constituent functional groups. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict these frequencies. nih.gov A scaling factor is often applied to the calculated frequencies to better match experimental values. nih.gov
Below is a table of expected vibrational frequencies for the key functional groups in the molecule.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Symmetric & Asymmetric Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1000 - 1250 |
| C-F | Stretching | 1000 - 1400 |
| CH₂ | Bending (Scissoring) | 1440 - 1480 |
| N-H | Bending | 1550 - 1650 |
Note: These are typical frequency ranges and the exact values for this compound would require specific quantum chemical calculations.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving complex amines.
Understanding the reactivity of the primary amine group in this compound requires the characterization of transition states (TS) for its potential reactions, such as N-alkylation or acylation. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
Computational methods are used to locate and verify these TS structures. This involves geometry optimization to find the saddle point and frequency calculations to confirm its nature. A genuine transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. escholarship.org For amine reactions, this often involves the formation or breaking of bonds to the nitrogen atom.
Once reactants, products, and transition states are identified, a reaction pathway can be mapped. researchgate.net An energy profile is a graph that plots the potential energy of the system against the reaction coordinate, illustrating the energy changes throughout the reaction. escholarship.org
For a hypothetical reaction of this compound, such as nucleophilic substitution, the energy profile would show the relative energies of:
The separated reactants (the amine and an electrophile).
A pre-reaction complex.
The transition state.
An intermediate, if the reaction is stepwise.
The final products.
The height of the energy barrier from the reactants to the transition state determines the activation energy, which is a key factor governing the reaction rate. nih.gov Computational studies can compare different potential pathways to determine the most energetically favorable route.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. nih.gov Computational models must account for these solvent effects. There are two main approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. cas.cz This method, often called the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can model specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules. nih.gov
For reactions involving charged species or significant changes in dipole moment, the choice of solvent can dramatically alter the calculated energy barriers. cas.cz Combined cluster/continuum models, which include a few explicit solvent molecules in the first solvation shell and treat the rest as a continuum, often yield the most accurate results. cas.cz
Advanced Computational Methods for Conformational Sampling and Free Energy Surfaces
This compound is a flexible molecule with multiple rotatable bonds and a non-planar cyclohexane ring. This flexibility gives rise to a complex conformational landscape.
Advanced sampling methods are necessary to explore this landscape efficiently and to calculate thermodynamic properties. nsf.gov One of the most powerful techniques is Replica Exchange Molecular Dynamics (REMD) . In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.govnih.gov Periodically, configurations are exchanged between replicas based on a Metropolis criterion, allowing the system to overcome high energy barriers more easily and achieve a more thorough sampling of the conformational space. nih.gov
The results of these simulations can be used to construct a Free Energy Surface (FES) . nih.gov An FES is a multi-dimensional plot that represents the free energy of the system as a function of one or more collective variables (e.g., dihedral angles, distances between atoms). The minima on the FES correspond to the most stable conformational states of the molecule, while the barriers between them represent the energy required for conformational transitions. nih.govnih.gov This provides a comprehensive picture of the molecule's dynamic behavior and the relative populations of its different conformers.
Chemical Reactivity and Reaction Mechanisms of 1 2,3 Difluorophenyl Cyclohexan 1 Amine
Reactivity of the Primary Amine Functionality
The primary amine (-NH₂) group is a potent nucleophile and a weak base, making it the principal site of chemical reactivity in the molecule. It readily participates in a variety of reactions common to primary amines.
The nucleophilic nitrogen of 1-(2,3-Difluorophenyl)cyclohexan-1-amine can attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds. This process, known as N-alkylation, is a fundamental method for synthesizing secondary and tertiary amines. nih.gov
Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dimethyl sulfate. nih.gov The reaction typically proceeds via an Sₙ2 mechanism. A significant challenge in N-alkylation is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a tertiary amine. nih.gov
Further alkylation of the tertiary amine yields a quaternary ammonium (B1175870) salt, a positively charged species with four organic substituents bonded to the nitrogen atom. researchgate.netmdpi.com This transformation is known as the Menshutkin reaction. researchgate.net Quaternizing agents are typically highly reactive alkyl halides. google.com
| Alkylating Agent | Product Type | General Structure |
| Alkyl Halide (R-X) | Secondary Amine | 1-(2,3-Difluorophenyl)-N-alkylcyclohexan-1-amine |
| Dialkyl Sulfate ((R)₂SO₄) | Secondary Amine | 1-(2,3-Difluorophenyl)-N-alkylcyclohexan-1-amine |
| Alkyl Halide (Excess) | Tertiary Amine | 1-(2,3-Difluorophenyl)-N,N-dialkylcyclohexan-1-amine |
| Alkyl Halide (on Tertiary Amine) | Quaternary Ammonium Salt | [1-(2,3-Difluorophenyl)-N,N,N-trialkylcyclohexan-1-aminium]⁺ X⁻ |
This compound readily undergoes acylation with carboxylic acid derivatives to form highly stable amide bonds. This is one of the most common and reliable reactions in organic synthesis. pulsus.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent.
Several classes of acylating agents can be used:
Acyl Halides: Acyl chlorides and bromides are highly reactive and react exothermically with amines to produce amides with high yields. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen halide byproduct. khanacademy.org
Acid Anhydrides: These are also effective acylating agents, reacting with the primary amine to form an amide and a carboxylic acid.
Carboxylic Acids: Direct reaction with a carboxylic acid requires high temperatures to drive off water and is often inefficient. nih.gov More commonly, coupling agents such as carbodiimides (e.g., DCC, EDCI) or uronium salts (e.g., HATU, HBTU) are used to activate the carboxylic acid, facilitating amide bond formation under mild conditions. nih.gov
Esters: Aminolysis of esters can also produce amides, though this reaction is generally slower than with acyl halides or anhydrides.
| Acylating Agent | Product Type | General Structure |
| Acyl Chloride (RCOCl) | N-substituted Amide | N-(1-(2,3-Difluorophenyl)cyclohexyl)alkanamide |
| Acid Anhydride ((RCO)₂O) | N-substituted Amide | N-(1-(2,3-Difluorophenyl)cyclohexyl)alkanamide |
| Carboxylic Acid (RCOOH) + Coupling Agent | N-substituted Amide | N-(1-(2,3-Difluorophenyl)cyclohexyl)alkanamide |
| Ester (RCOOR') | N-substituted Amide | N-(1-(2,3-Difluorophenyl)cyclohexyl)alkanamide |
Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgyoutube.com This reaction is typically catalyzed by a mild acid and is reversible. libretexts.orgwikipedia.org
The mechanism proceeds in several steps:
Nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org
Proton transfer from the nitrogen to the oxygen. libretexts.org
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). libretexts.org
Elimination of water to form a resonance-stabilized iminium ion. libretexts.org
Deprotonation of the nitrogen atom by a weak base (like water or another amine molecule) to yield the neutral imine product. libretexts.org
It is important to distinguish this from enamine formation. Enamines are formed when a secondary amine reacts with an enolizable aldehyde or ketone. masterorganicchemistry.comyoutube.com In that case, the iminium ion intermediate lacks a proton on the nitrogen for removal. Instead, a proton is removed from the adjacent carbon (the α-carbon), resulting in a C=C double bond next to the nitrogen atom. masterorganicchemistry.comchemistrysteps.com Since this compound is a primary amine, it will exclusively form an imine upon reaction with a carbonyl compound. chemistrysteps.com
Reductive amination is a powerful method for forming amines by converting a carbonyl group into an amine via an imine intermediate. wikipedia.org While this is a method to synthesize amines, this compound can serve as the amine component in such a sequence to produce a more substituted secondary amine.
The process is typically performed as a one-pot reaction where the primary amine, a carbonyl compound (aldehyde or ketone), and a reducing agent are combined. thermofishersci.in The amine and carbonyl compound first form an imine (as described in 5.1.3), which is then reduced in situ to the corresponding secondary amine. wikipedia.org
Commonly used reducing agents are selective for the iminium ion over the starting carbonyl compound. These include:
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) organic-chemistry.org
Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Pt/C) wikipedia.orgresearchgate.net
This sequence provides a highly effective and controlled method for the N-alkylation of this compound.
The primary amine functionality can undergo oxidation, although the products can vary significantly depending on the oxidizing agent and reaction conditions. The oxidation of primary amines can lead to a variety of nitrogen-containing functional groups.
Reactions Involving the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound is a saturated aliphatic system. The C-C and C-H bonds are strong and generally non-polar, making the ring relatively inert to many chemical reagents under standard laboratory conditions. Its reactivity is characteristic of alkanes.
Reactions such as free-radical halogenation with chlorine or bromine can occur in the presence of UV light or high temperatures. However, these reactions are typically difficult to control and can lead to a mixture of mono- and poly-halogenated products at various positions on the ring. The presence of the bulky 1-amino-1-(2,3-difluorophenyl) substituent would likely exert significant steric hindrance, potentially influencing the regioselectivity of such radical reactions, but selectivity remains a major challenge. Under most conditions used to modify the amine functionality, the cyclohexane ring remains unreactive.
Functionalization of the Cyclohexane Backbone
The cyclohexane ring of this compound, being a saturated aliphatic structure, is generally less reactive than the aromatic ring or the amine group. However, it can undergo functionalization through various synthetic protocols, typically involving radical reactions or activation by neighboring groups. The synthesis of related fluorinated cyclohexane amines often involves a sequence of reactions including epoxidations and hydrofluorination ring-opening to introduce functional groups. nih.gov
In a study focused on synthesizing a derivative of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane, fluorination reactions on diepoxide and diol precursors of a cyclohexane ring were explored. core.ac.uk These methods highlight pathways for introducing hydroxyl and fluoro groups onto the cyclohexane backbone, which could be theoretically applied to modify the this compound structure, assuming the amine group is appropriately protected.
Potential functionalization reactions could include:
Oxidation: Introduction of hydroxyl or carbonyl groups at various positions on the ring, although this may require harsh conditions and could compete with reactions at the amine.
Halogenation: Free-radical halogenation could introduce chloro- or bromo-substituents, providing handles for further synthetic transformations.
Dehydrogenation: Under specific catalytic conditions, the cyclohexane ring could be partially or fully dehydrogenated to form a cyclohexene (B86901) or even a biphenyl (B1667301) system, though this would be a major structural alteration.
Elimination Reactions (e.g., Hofmann Elimination)
The primary amine group in this compound allows it to undergo elimination reactions, most notably the Hofmann elimination. This reaction sequence converts an amine into an alkene and typically follows an anti-Zaitsev regioselectivity, yielding the least substituted alkene as the major product. wikipedia.orgchadsprep.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group in the E2 transition state. wikipedia.orgchemistrysteps.com
The mechanism for the Hofmann elimination of this compound would proceed in three main steps: chadsprep.comlibretexts.orglibretexts.org
Exhaustive Methylation: The primary amine is treated with excess methyl iodide (CH₃I) to form a quaternary ammonium iodide salt. The amine acts as a nucleophile, displacing the iodide ion in a series of SN2 reactions until the nitrogen is fully alkylated.
Anion Exchange: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) and water. This step replaces the iodide counter-ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide, which is a strong base. chemistrysteps.com
E2 Elimination: Upon heating (typically 100-200 °C), the hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen group). libretexts.orglibretexts.org This induces an E2 elimination, expelling a neutral trimethylamine (B31210) molecule and forming an alkene.
For this compound, the β-protons are located at the C2 and C6 positions of the cyclohexane ring. Abstraction of a proton from either of these positions would lead to the formation of 1-(2,3-difluorophenyl)cyclohex-1-ene.
| Reaction Type | Predicted Major Product | Governing Rule | Key Features |
|---|---|---|---|
| Hofmann Elimination | 1-(2,3-difluorophenyl)cyclohex-1-ene | Hofmann's Rule | Forms the least substituted alkene due to a sterically bulky leaving group (quaternary amine) and a carbanion-like transition state. wikipedia.orgchemistrysteps.com |
| Zaitsev Elimination (e.g., Dehydrohalogenation) | (Not directly applicable but for comparison) | Zaitsev's Rule | Forms the most substituted (more stable) alkene, typical with small leaving groups like halides. |
Ring Transformations and Skeletal Rearrangements
Ring transformations and skeletal rearrangements are plausible under specific reaction conditions, often involving the generation of reactive intermediates like carbocations or strained ring systems. While specific studies on this compound are limited, related chemistry suggests potential pathways.
Phenonium Ion Intermediates: In syntheses of related fluorinated phenylcyclohexane (B48628) derivatives, aryl migrations via phenonium ion intermediates have been observed during deoxofluorination reactions. core.ac.uk Such a rearrangement could theoretically occur if a carbocation were generated on the cyclohexane carbon adjacent to the phenyl-substituted carbon (C1), leading to a skeletal reorganization.
Stevens Rearrangement: This is a rearrangement of quaternary ammonium salts, which are intermediates in the Hofmann elimination. Induced by a strong base, it involves the migration of a substituent from the nitrogen atom to an adjacent carbon of a C-N ylide, forming a tertiary amine. nih.gov
Aza-Favorskii Rearrangement: While more common for α-halo lactams, this type of rearrangement involves ring contraction. nih.gov If the cyclohexane ring were appropriately substituted with a leaving group alpha to a carbonyl (introduced via oxidation), a similar transformation could be envisioned.
Such rearrangements are a class of organic reactions that reorganize the atomic connections within a molecular skeleton, often proceeding through the cleavage and reformation of carbon-carbon or carbon-heteroatom bonds. nih.gov
Reactivity of the 2,3-Difluorophenyl Moiety
The 2,3-difluoro substitution pattern on the phenyl ring significantly modulates its electronic properties and, consequently, its reactivity in aromatic substitution reactions.
Influence of Fluorine on Aromatic Substitution Reactions
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. numberanalytics.comwyzant.com Simultaneously, it has a lone pair of electrons that can be donated into the aromatic π-system, a resonance effect (+R). In halogens, the inductive effect typically dominates over the resonance effect.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of fluorine activates the ring for nucleophilic attack. numberanalytics.com Fluorine is particularly effective at accelerating SNAr reactions because its high electronegativity strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com This stabilization of the rate-determining addition step outweighs fluorine's poor leaving group ability. wyzant.comstackexchange.com
| Reaction Type | Effect of Fluorine Substituents | Mechanism |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Deactivating | The strong inductive effect (-I) withdraws electron density, making the ring less reactive towards electrophiles. numberanalytics.comyoutube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Activating | The inductive effect stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy for the rate-determining step. stackexchange.comresearchgate.net |
Reactions at the Fluoroaryl Group
The primary reaction at the fluoroaryl group is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The presence of the second fluorine atom and the cyclohexylamine (B46788) substituent influences the position of the attack. The electron-withdrawing properties of these groups make the aromatic ring electron-deficient and susceptible to attack by strong nucleophiles like alkoxides, thiolates, or amines.
The regioselectivity of the substitution (i.e., whether the fluorine at C2 or C3 is replaced) would depend on the relative stabilization of the Meisenheimer complex for each pathway. Attack at C2 would be influenced by the adjacent fluorine at C3 and the substituent at C1, while attack at C3 would be influenced by the fluorine at C2. Generally, substitution is favored at positions that are ortho or para to strongly electron-withdrawing groups.
Stereoselectivity in Reactions Involving this compound
The carbon atom at position 1 of the cyclohexane ring, to which both the amine and the difluorophenyl group are attached, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. Reactions involving this chiral center or occurring on the prochiral cyclohexane ring can exhibit stereoselectivity.
If a reaction creates a new stereocenter on the cyclohexane ring, the existing chiral center at C1 can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled stereoselectivity. For example, in the functionalization of the cyclohexane backbone, the bulky 2,3-difluorophenyl group and the amine group would sterically hinder one face of the ring, favoring reagent attack from the less hindered face.
In reactions like the Pd-catalyzed Heck-type coupling of allenes, stereoselectivity is influenced by factors such as steric strain between the catalyst and substituents (A¹,³ strain) and eclipsing interactions during the elimination step. nih.gov Similar principles would apply to transition-metal-catalyzed reactions involving this compound, where the stereochemical outcome would be highly dependent on the catalyst, ligands, and substrate conformation.
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Kinetic and Mechanistic Studies of Transformation Pathways
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Derivatization Strategies and Analytical Applications for 1 2,3 Difluorophenyl Cyclohexan 1 Amine
Pre-column Derivatization for Enhanced Spectroscopic Detection
Pre-column derivatization involves reacting the analyte with a labeling reagent before chromatographic separation. libretexts.org This approach is advantageous as it does not impose strict constraints on reaction time or conditions, and the resulting derivatives can be concentrated before analysis, often leading to better sensitivity. libretexts.org The primary goal is the quantitative conversion of 1-(2,3-Difluorophenyl)cyclohexan-1-amine into a stable product with significantly improved spectroscopic properties. sigmaaldrich.com
The choice of derivatizing reagent is critical and depends on the functional group of the analyte (in this case, a primary amine) and the available detection method. For primary amines like this compound, several classes of reagents are effective.
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) : This reagent is used for the derivatization of aliphatic amines to facilitate their separation and detection by HPLC. sigmaaldrich.com It reacts with the primary amino group to form a highly fluorescent and UV-active derivative, significantly lowering the limit of detection. sigmaaldrich.com
Chloroformates : 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a prominent reagent in this class, widely used for derivatizing both primary and secondary amines. thermofisher.comnih.gov The reaction proceeds under mild conditions, yielding stable, highly fluorescent derivatives that can be detected with high sensitivity. thermofisher.comlibretexts.org
Other Common Reagents : Several other reagents are routinely employed for the pre-column derivatization of primary amines. These include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, and dansyl chloride (DNS-Cl), which creates highly fluorescent and stable sulfonamide adducts. thermofisher.comnih.govrsc.org Phenylisothiocyanate (PITC) is another option that forms a derivative with strong UV absorbance. thermofisher.comnih.gov
| Reagent | Abbreviation | Target Group | Detection Method | Key Advantages |
|---|---|---|---|---|
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary Amines | Fluorescence, UV | Forms highly fluorescent and stable derivatives. sigmaaldrich.com |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Rapid reaction under mild conditions, forms stable derivatives. thermofisher.comlibretexts.org |
| o-Phthalaldehyde (+ thiol) | OPA | Primary Amines | Fluorescence | Very rapid reaction, suitable for automation; derivatives can be unstable. nih.gov |
| Dansyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Forms highly stable and fluorescent derivatives. nih.govrsc.org |
| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Forms stable derivatives suitable for UV detection. thermofisher.comnih.gov |
To ensure the derivatization reaction is complete and reproducible for quantitative analysis, several parameters must be carefully optimized. researchgate.netresearchgate.net
pH : The pH of the reaction medium is a critical factor. mdpi.com For the reaction to proceed efficiently, the primary amine must be in its deprotonated, nucleophilic state. Therefore, alkaline conditions are typically required. mdpi.com Borate buffers with a pH in the range of 9 to 11 are commonly used to achieve this. rsc.orgmdpi.com
Temperature : The reaction temperature influences the rate of derivatization. Increasing the temperature can shorten the required reaction time. mdpi.com However, excessively high temperatures may cause the degradation of the reagent or the resulting derivative. researchgate.net Typical temperatures for these reactions range from ambient room temperature to around 80°C. rsc.orgresearchgate.netmdpi.com
Reaction Time : The time allowed for the reaction must be sufficient to ensure that the derivatization goes to completion. researchgate.net This can vary from a few minutes for reagents like OPA to over an hour for others, depending on the specific reagent and reaction temperature. rsc.orgresearchgate.net
| Parameter | Typical Range/Condition | Rationale | Reference |
|---|---|---|---|
| pH | 9.0 - 11.0 (Basic) | Ensures the amine is in its free, nucleophilic form for reaction. | rsc.orgmdpi.com |
| Temperature | 40°C - 80°C | Increases reaction rate; must be balanced to avoid degradation. | rsc.orgresearchgate.netmdpi.com |
| Reaction Time | 5 - 60 minutes | Allows the reaction to proceed to completion for quantitative analysis. | rsc.orgresearchgate.net |
| Reagent Concentration | Sufficient molar excess | Drives the reaction to completion according to Le Chatelier's principle. |
Post-column Derivatization Techniques
Post-column derivatization is an alternative strategy where the derivatizing reagent is introduced to the sample stream after chromatographic separation but before it reaches the detector. libretexts.org This technique is particularly useful when the derivatives formed are unstable or when the derivatization reaction produces multiple products, which would complicate pre-column analysis. rsc.org
The reaction must be rapid and compatible with the mobile phase used for separation. libretexts.org This method requires specialized equipment, including a second pump to deliver the reagent and a mixing coil or reaction flow column to ensure efficient mixing of the column effluent with the reagent. nih.gov Fluorescamine is an excellent example of a post-column derivatization reagent for primary amines. actascientific.comactascientific.com It reacts almost instantaneously with primary amines at an appropriate pH (e.g., pH 9) to form a highly fluorescent product, while the reagent itself is non-fluorescent, resulting in a low background signal. nih.govactascientific.comactascientific.com
Chromatographic Separation Methodologies for Amines
Following derivatization, the resulting amine derivatives are typically separated using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com The addition of a often large, nonpolar chromophore or fluorophore during derivatization makes the resulting molecule well-suited for retention and separation on nonpolar stationary phases.
Stationary Phase : Octadecyl (C18) or octyl (C8) bonded silica (B1680970) columns are the most commonly used stationary phases for separating derivatized amines. sigmaaldrich.commdpi.comresearchgate.net
Mobile Phase : The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net
Elution : A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed. researchgate.netnih.gov This allows for the efficient separation of derivatives with different polarities and helps to elute strongly retained compounds in a reasonable time, resulting in sharper peaks. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | C18 or C8 bonded silica (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Aqueous Buffer (e.g., Phosphate, Acetate) and Organic Modifier (Acetonitrile, Methanol) |
| Elution Mode | Gradient Elution |
| Detector | Fluorescence (FLD) or UV-Visible (UVD/DAD) |
Application of Derivatization in Purity Assessment and Reaction Monitoring
Derivatization-based HPLC methods are powerful tools for quality control and process monitoring in chemical synthesis.
Purity Assessment : For a compound like this compound, derivatization enables the highly sensitive detection and quantification of not only the main compound but also any impurities that contain a primary amine group. This allows for the establishment of a purity profile and the detection of trace-level contaminants that might be missed by less sensitive analytical methods.
Reaction Monitoring : The progress of a chemical reaction involving this compound can be effectively monitored. By taking aliquots from the reaction mixture at various time points and subjecting them to a standardized derivatization and HPLC analysis protocol, one can track the consumption of the starting material and the formation of the product. This data is invaluable for optimizing reaction conditions, determining reaction endpoints, and calculating yields.
Synthetic Utility and Role in Advanced Organic Compound Synthesis
1-(2,3-Difluorophenyl)cyclohexan-1-amine as a Chiral Building Block in Asymmetric Synthesis
Chiral amines are foundational to asymmetric synthesis, serving as crucial intermediates in the production of single-enantiomer drugs and other bioactive molecules. sigmaaldrich.com this compound, possessing a stereogenic center, is a valuable chiral building block. rsc.orgnih.gov Its enantiomerically pure forms can be utilized to construct complex target molecules with high stereoselectivity, a critical requirement for modern drug development where the biological activity often resides in only one of a pair of enantiomers. sigmaaldrich.com The synthesis of such chiral building blocks can be achieved through various methods, including asymmetric synthesis or the resolution of racemic mixtures. The presence of the cyclohexyl moiety provides steric bulk that can influence the stereochemical outcome of reactions, making it a useful component for creating highly defined three-dimensional structures. nih.gov
Table 1: Potential Asymmetric Transformations Using Chiral Amines
| Transformation Type | Role of Chiral Amine | Potential Outcome |
|---|---|---|
| Asymmetric Michael Addition | Chiral Auxiliary / Catalyst | Enantiomerically enriched carbon-carbon bonds |
| Enantioselective Alkylation | Chiral Auxiliary | Stereocontrolled introduction of alkyl groups |
| Synthesis of Chiral Ligands | Chiral Scaffold | Formation of catalysts for asymmetric reactions |
Incorporation into Diverse Pharmacologically Relevant Scaffolds and Heterocyclic Systems
The primary amine functionality of this compound serves as a versatile handle for its incorporation into a wide array of heterocyclic systems that form the core of many pharmaceuticals.
Pyrimidine (B1678525) and its fused derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial and anticancer effects. derpharmachemica.comnih.gov General synthetic strategies for pyrimidines often involve the condensation of amine-containing compounds with various precursors. nih.govmdpi.com While specific examples detailing the use of this compound are not prevalent in broadly indexed literature, its primary amine group is chemically suited for established cyclization reactions to form substituted pyrimidine rings. researchgate.net The difluorophenyl moiety is a feature found in other biologically active pyrimidine derivatives, suggesting its potential utility in creating novel therapeutic agents. researchgate.net
The researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,5-d]pyrimidine scaffold is a key component in a number of potent and selective therapeutic agents, including enzyme inhibitors. researchgate.netnih.gov The synthesis of this fused heterocyclic system can be achieved through the cyclization of appropriately substituted aminotriazoles. researchgate.net By analogy to known syntheses, this compound could be derivatized and integrated into this framework, potentially leading to new compounds with unique biological profiles. nih.gov The synthesis of related difluorophenyl-substituted triazolopyrimidine compounds has been explored in the development of pharmaceuticals, highlighting the value of this structural motif. google.com
Indazole derivatives are prominent in drug discovery, with applications as antitumor and anti-inflammatory agents. researchgate.netresearchgate.net The synthesis of the indazole core can be accomplished through numerous methods, including intramolecular cyclizations and cycloaddition reactions. beilstein-journals.orgorganic-chemistry.org A key strategy involves the cyclization of ortho-substituted anilines or related precursors. beilstein-journals.org While a direct synthetic route from this compound is not explicitly documented in available literature, the 2,3-difluorophenyl group is a component of known biologically active indazoles. For example, a synthesis of a fluorinated indazole intermediate has been reported starting from 2,3-difluorobenzoic acid. researchgate.net Furthermore, the optimization of indazole-based kinase inhibitors has involved the incorporation of difluorophenyl moieties to enhance potency. nih.gov
Application in the Synthesis of Functionally Substituted Cyclohexylamines (e.g., Analogs of Cariprazine)
Functionally substituted cyclohexylamines are important intermediates in the synthesis of various pharmaceuticals. nih.gov A prominent example is the atypical antipsychotic drug Cariprazine, which features a trans-cyclohexyl scaffold linking a dimethylurea group to a piperazine (B1678402) moiety. eurekaselect.comnih.gov The piperazine ring in Cariprazine is substituted with a 2,3-dichlorophenyl group. newdrugapprovals.orggoogle.com
Given the structural similarities, this compound represents a logical starting point for the synthesis of novel Cariprazine analogs where the chlorine atoms are replaced by fluorine. This substitution is a common medicinal chemistry strategy to modulate factors such as metabolic stability and receptor binding affinity. The synthesis of Cariprazine itself relies on a key cyclohexylamine (B46788) intermediate, which undergoes reaction with reagents like dimethylcarbamoyl chloride or triphosgene (B27547) followed by dimethylamine (B145610) to form the final urea (B33335) structure. newdrugapprovals.orggoogle.com A similar synthetic sequence could foreseeably be applied to this compound to generate new chemical entities for neurological drug discovery programs.
Table 2: Comparison of Cariprazine and a Hypothetical Analog
| Feature | Cariprazine | Analog from this compound |
|---|---|---|
| Aromatic Substituent | 2,3-Dichlorophenyl | 2,3-Difluorophenyl |
| Core Linker | trans-Cyclohexylethylamine | Cyclohexylamine |
| Pharmacological Target | D2/D3 Receptors | Potentially similar with modulated affinity/selectivity |
| Synthetic Precursor | trans-4-(...)-cyclohexanamine | this compound |
Development of Novel Chiral Ligands and Catalysts Incorporating the Cyclohexyl Amine Moiety
The advancement of asymmetric catalysis is heavily reliant on the design and synthesis of novel chiral ligands that can effectively control the stereochemistry of a chemical transformation. researchgate.netdntb.gov.ua Chiral amines are frequently used as the backbone or key coordinating element in a wide variety of successful ligands. sigmaaldrich.com The structure of this compound, combining a chiral center, a sterically demanding cyclohexyl group, and an electronically distinct difluorophenyl substituent, makes it an attractive candidate for development into a novel ligand. This amine could be readily converted into phosphine-amine (P,N) ligands, amides, or other coordinating species. The specific steric and electronic properties conferred by the cyclohexyl and difluorophenyl groups could impart unique selectivity in metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, or allylic alkylations.
Strategies for Complex Molecule Synthesis Utilizing this compound as a Core Structure
The strategic incorporation of fluorine atoms into organic molecules is a widely recognized approach in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The compound this compound presents a valuable scaffold for the synthesis of complex molecules, combining a rigid cyclohexyl core, a reactive primary amine, and a difluorinated phenyl ring. This section explores several synthetic strategies that leverage this unique combination of functional groups to construct a diverse array of advanced organic compounds with potential applications in drug discovery and materials science.
The primary amine of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Key synthetic strategies include the formation of amides, sulfonamides, ureas, and thioureas, as well as its use as a building block in the synthesis of heterocyclic systems.
The most direct and widely employed strategy for elaborating the this compound core is through amide bond formation. The primary amine readily reacts with a vast array of carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to yield the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.
The general reaction involves the coupling of this compound with a carboxylic acid, often facilitated by a coupling agent to activate the carboxylic acid.
Table 1: Representative Amide Synthesis from this compound
| Reagent (R-COOH) | Coupling Agent | Product | Potential Application Area |
| Acetic Acid | DCC/DMAP | N-(1-(2,3-difluorophenyl)cyclohexyl)acetamide | Chemical Probe |
| Benzoic Acid | HATU | N-(1-(2,3-difluorophenyl)cyclohexyl)benzamide | Material Science Precursor |
| Isonicotinic Acid | EDC/HOBt | N-(1-(2,3-difluorophenyl)cyclohexyl)isonicotinamide | CNS Agent Candidate |
| Phenylacetic Acid | T3P | N-(1-(2,3-difluorophenyl)cyclohexyl)-2-phenylacetamide | Anticonvulsant Candidate |
This table is interactive. Click on the headers to sort.
The resulting N-substituted amides can be designed to target a wide range of biological receptors by varying the "R" group of the carboxylic acid. The difluorophenyl moiety can enhance binding interactions through hydrogen bonding and dipole interactions, while the cyclohexyl group provides a rigid scaffold to orient the substituents in a defined three-dimensional space.
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and their role as carbonic anhydrase inhibitors. The reaction of this compound with various sulfonyl chlorides provides a straightforward route to novel sulfonamide derivatives. organic-chemistry.orgcbijournal.comnih.govprinceton.eduresearchgate.net
This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides often exhibit improved water solubility and metabolic stability compared to their amide counterparts.
Table 2: Synthesis of Sulfonamides from this compound
| Reagent (R-SO₂Cl) | Base | Product | Potential Application Area |
| Benzenesulfonyl chloride | Pyridine (B92270) | N-(1-(2,3-difluorophenyl)cyclohexyl)benzenesulfonamide | Diuretic Candidate |
| p-Toluenesulfonyl chloride | Triethylamine | N-(1-(2,3-difluorophenyl)cyclohexyl)-4-methylbenzenesulfonamide | Antibacterial Agent Candidate |
| Thiophene-2-sulfonyl chloride | DIPEA | N-(1-(2,3-difluorophenyl)cyclohexyl)thiophene-2-sulfonamide | Antiviral Agent Candidate |
| Dansyl chloride | NaHCO₃ | 5-((1-(2,3-difluorophenyl)cyclohexyl)sulfamoyl)-1-methyl-1H-naphthalene-2-sulfonic acid | Fluorescent Probe |
This table is interactive. Click on the headers to sort.
Urea and thiourea (B124793) moieties are prevalent in many biologically active molecules, acting as hydrogen bond donors and acceptors to interact with enzyme active sites. researchgate.netnih.govnih.govmdpi.com The reaction of this compound with isocyanates or isothiocyanates offers a direct route to these important functional groups.
The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate or isothiocyanate.
Table 3: Synthesis of Urea and Thiourea Derivatives
| Reagent | Product | Potential Application Area |
| Phenyl isocyanate | 1-(1-(2,3-difluorophenyl)cyclohexyl)-3-phenylurea | Kinase Inhibitor Candidate |
| Ethyl isothiocyanate | 1-(1-(2,3-difluorophenyl)cyclohexyl)-3-ethylthiourea | Antifungal Agent Candidate |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(1-(2,3-difluorophenyl)cyclohexyl)urea | Antiproliferative Agent Candidate |
| Benzoyl isothiocyanate | 1-benzoyl-3-(1-(2,3-difluorophenyl)cyclohexyl)thiourea | Herbicide Candidate |
This table is interactive. Click on the headers to sort.
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are common scaffolds in natural products and pharmaceuticals. wikipedia.orgresearchgate.netmdpi.comnih.govnih.gov While the classic Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction could potentially be applied to this compound. A plausible strategy would involve the reaction with an aldehyde to form an imine, followed by an intramolecular cyclization onto the electron-rich difluorophenyl ring, likely requiring activation of the aromatic ring or harsh reaction conditions.
A more feasible approach would be a variation where the amine first reacts with a bifunctional reagent to introduce a tethered aldehyde or ketone, which then undergoes an intramolecular cyclization.
The 1,3,4-oxadiazole (B1194373) ring is often used as a bioisostere for a carboxylic acid or an amide group in drug design. nih.govnih.govrsc.orgorganic-chemistry.orgresearchgate.net A multi-step synthesis starting from this compound can lead to the formation of 1,3,4-oxadiazole derivatives. The general strategy involves the acylation of the amine with a carboxylic acid hydrazide, followed by cyclization of the resulting N-acylhydrazone.
The key steps are the formation of an N-acylhydrazone intermediate, which then undergoes oxidative cyclization to form the stable 1,3,4-oxadiazole ring.
Table 4: Multi-step Synthesis of 1,3,4-Oxadiazole Derivatives
| Step 1 Reagent | Step 2 Reagent | Step 3 Reagent (Cyclizing Agent) | Product | Potential Application Area |
| Acetic anhydride | Hydrazine hydrate | Acetic anhydride | 2-(1-(2,3-difluorophenyl)cyclohexylamino)-5-methyl-1,3,4-oxadiazole | Anti-inflammatory Candidate |
| Benzoyl chloride | Hydrazine hydrate | Iodine | 2-((1-(2,3-difluorophenyl)cyclohexyl)amino)-5-phenyl-1,3,4-oxadiazole | Anticancer Agent Candidate |
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These strategies highlight the versatility of this compound as a core structure in the synthesis of a wide range of complex molecules. The ability to readily form stable amide, sulfonamide, urea, and thiourea linkages, coupled with the potential to construct heterocyclic systems, makes this compound a valuable building block for the development of new therapeutic agents and functional materials.
Q & A
Q. How can researchers optimize the synthesis of 1-(2,3-Difluorophenyl)cyclohexan-1-amine for high purity and yield?
Methodological Answer: Synthesis optimization requires careful selection of precursors and catalysts. For example, coupling 2,3-difluorobenzaldehyde with cyclohexanamine derivatives via reductive amination (e.g., using NaBH₃CN or Pd/C hydrogenation) can yield the target compound. Reaction parameters like temperature (60–80°C), solvent polarity (e.g., methanol or THF), and stoichiometric ratios (1:1.2 amine:aldehyde) are critical for minimizing side products . Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. LCMS (e.g., m/z [M+H]+ analysis) and HPLC (retention time consistency) validate structural integrity .
Q. What analytical techniques are most effective for characterizing the stereochemistry and electronic effects of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -120 to -140 ppm for ortho/para fluorines), while ¹H/¹³C NMR resolves cyclohexane ring conformations (axial vs. equatorial substituents) .
- X-ray Crystallography : Determines absolute configuration and non-covalent interactions (e.g., F···H-N hydrogen bonds) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of fluorine atoms on amine basicity and charge distribution .
Q. How do the positions of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 2,3-difluorophenyl group creates electron-deficient aromatic systems, enhancing electrophilic aromatic substitution (EAS) at the para position. Fluorine’s strong electron-withdrawing effect deactivates the ring, but meta-fluorine can direct nucleophiles to specific sites. For example, Suzuki-Miyaura cross-coupling with boronic acids requires Pd(OAc)₂/XPhos catalysts and microwave irradiation (100°C, 1 hr) to overcome steric hindrance from the cyclohexane ring .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how can enantiomers be separated?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s thiourea catalysts in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) resolve enantiomers. Dynamic kinetic resolution (DKR) with lipases (e.g., CAL-B) can also separate stereoisomers .
Q. How can in silico modeling predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Maestro screens against GPCRs (e.g., serotonin 5-HT₂A) or monoamine transporters. Fluorine’s electronegativity enhances binding to hydrophobic pockets .
- Pharmacophore Mapping : Identify key features (amine group, fluorinated aromatic ring) using MOE or Discovery Studio. Validate with SAR studies on fluorophenyl analogs .
Q. How can contradictory bioactivity data (e.g., conflicting IC₅₀ values in enzyme assays) be resolved?
Methodological Answer:
- Assay Replication : Test under standardized conditions (pH 7.4, 37°C) with controls for non-specific binding .
- Metabolite Screening : LC-HRMS identifies degradation products (e.g., oxidative defluorination) that may interfere with activity .
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-ketanserin for 5-HT₂A) with functional assays (calcium flux) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
